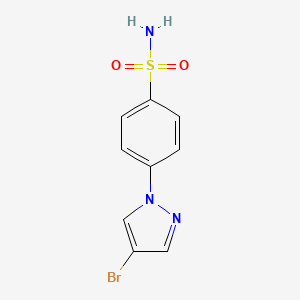

4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C9H8BrN3O2S . It is used for research purposes and is not intended for diagnostic or therapeutic use .

Synthesis Analysis

The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide derivatives is based on the previous synthesis of 5-amino-1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazoles .Molecular Structure Analysis

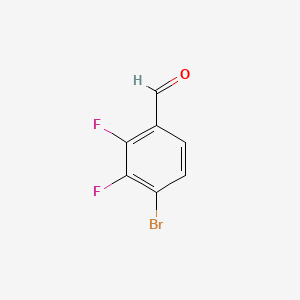

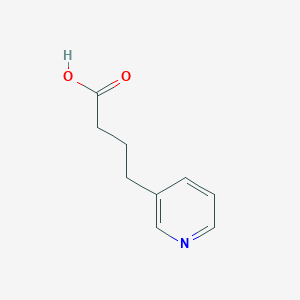

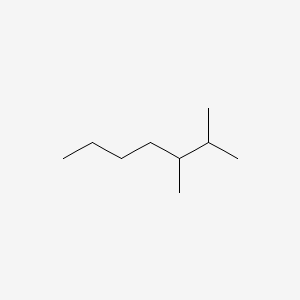

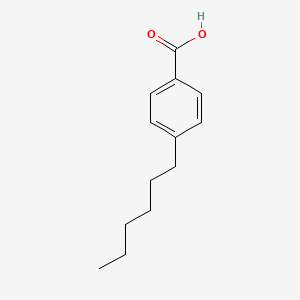

The molecular structure of this compound can be represented by the InChI code: 1S/C9H8BrN3O2S/c10-7-5-12-13(6-7)8-1-3-9(4-2-8)16(11,14)15/h1-6H, (H2,11,14,15) . The molecular weight is 302.15 g/mol .Chemical Reactions Analysis

The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .Physical And Chemical Properties Analysis

The compound has a molecular weight of 302.15 g/mol . It has a topological polar surface area of 86.4 Ų . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It also has two rotatable bonds .Scientific Research Applications

Proteomics Research

4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide: is utilized in proteomics research due to its ability to interact with various proteins. It can be used to study protein expression, modification, and interaction, which are crucial for understanding cellular functions and disease mechanisms .

Synthesis of Biologically Active Compounds

This compound serves as a starting material for synthesizing a range of biologically active compounds. Its bromo and sulfonamide groups make it a versatile precursor for constructing complex molecules with potential pharmaceutical applications .

Antiparasitic Applications

The sulfonamide group in 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide has shown promise in antiparasitic studies. It has been linked to compounds that exhibit activity against parasites, which could lead to new treatments for parasitic infections .

Antibacterial Research

Research indicates that sulfonamide derivatives can possess antibacterial properties. This compound could be used to develop new antibacterial agents to combat resistant bacterial strains .

Anti-viral HIV Research

The structural features of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide may contribute to anti-viral activities, particularly against HIV. It could play a role in the synthesis of inhibitors that target the viral replication process .

Inhibitor Synthesis

Due to its reactive sites, this compound is also used in the synthesis of various inhibitors. These inhibitors can be designed to target specific enzymes or receptor sites, which is valuable in drug development and therapeutic interventions .

Mechanism of Action

Safety and Hazards

Future Directions

Despite its importance, there are no effective, safe, and proper treatments for leishmaniasis due to strain resistance and/or drug side-effects . Therefore, the synthesis, molecular modeling, cytotoxicity, and the antileishmanial profile of a series of 4-(1H-pyrazol-1-yl)benzenesulfonamides are being studied .

properties

IUPAC Name |

4-(4-bromopyrazol-1-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O2S/c10-7-5-12-13(6-7)8-1-3-9(4-2-8)16(11,14)15/h1-6H,(H2,11,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHYMFNRNCUDOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)Br)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649977 |

Source

|

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide | |

CAS RN |

957034-91-2 |

Source

|

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.